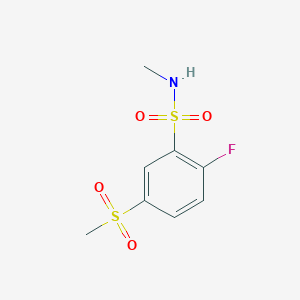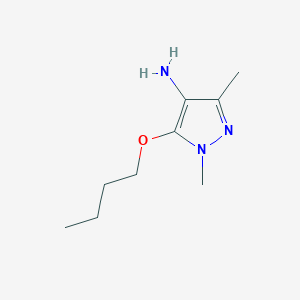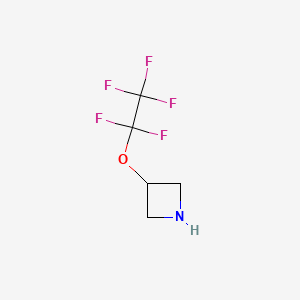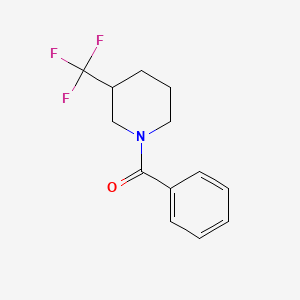
(1-Methoxyprop-2-yn-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxyprop-2-yn-1-yl)cyclopropane is an organic compound with the molecular formula C7H10O It consists of a cyclopropane ring substituted with a methoxypropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxyprop-2-yn-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Substituted cyclopropane derivatives
Aplicaciones Científicas De Investigación
(1-Methoxyprop-2-yn-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The methoxypropynyl group can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6, known for its high ring strain and reactivity.
Propargyl Alcohol: An alkyne with the formula C3H4O, used in organic synthesis and as a building block for more complex molecules.
Methoxycyclopropane: A derivative of cyclopropane with a methoxy group, similar in structure but lacking the alkyne functionality.
Uniqueness
(1-Methoxyprop-2-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a methoxypropynyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-methoxyprop-2-ynylcyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(8-2)6-4-5-6/h1,6-7H,4-5H2,2H3 |
Clave InChI |
KXCZHWGVBJARKU-UHFFFAOYSA-N |
SMILES canónico |
COC(C#C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)
